molecular formula C17H18N2O5 B14691625 Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- CAS No. 23771-21-3

Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B14691625
CAS No.: 23771-21-3
M. Wt: 330.33 g/mol
InChI Key: KLAJESFRESIXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 2-pyridylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the trimethoxybenzoyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The pyridine ring and trimethoxybenzoyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-3-yl)acetamide
  • Acetanilide
  • 2-Acetamidopyridine

Uniqueness

Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of both the pyridine ring and the trimethoxybenzoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications.

Properties

CAS No.

23771-21-3

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

3-oxo-N-pyridin-2-yl-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)17(13)24-3)12(20)10-16(21)19-15-6-4-5-7-18-15/h4-9H,10H2,1-3H3,(H,18,19,21)

InChI Key

KLAJESFRESIXBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.